Lauryl sulfate tris salt

Description

Historical Context and Evolution of Dodecyl Sulfates in Biochemical Methodologies

The advent of dodecyl sulfate-based detergents revolutionized protein analysis. Sodium dodecyl sulfate (B86663) (SDS), a prominent member of this family, became a cornerstone of biochemical research, particularly with the development of SDS-polyacrylamide gel electrophoresis (SDS-PAGE). wikipedia.orgnih.gov This technique utilizes SDS to denature proteins, breaking down their complex structures and imparting a uniform negative charge. wikipedia.orgatamanchemicals.com This process allows for the separation of proteins based almost exclusively on their molecular weight, a fundamental procedure in molecular biology. atamanchemicals.comulab360.com

The utility of dodecyl sulfates stems from their amphiphilic nature, possessing both a hydrophobic hydrocarbon tail and a hydrophilic sulfate headgroup. atamanchemicals.com This structure enables them to disrupt non-covalent bonds within proteins, effectively unfolding them. atamanchemicals.com While SDS, the sodium salt of dodecyl sulfate, is the most common variant, other salt forms, such as lauryl sulfate tris salt, have been developed for specific applications in biochemical research. hbdsbio.comsigmaaldrich.com The core principle remains the same: the dodecyl sulfate anion interacts with proteins, while the cation (in this case, tris) can influence buffer properties and experimental conditions. hbdsbio.comsigmaaldrich.com

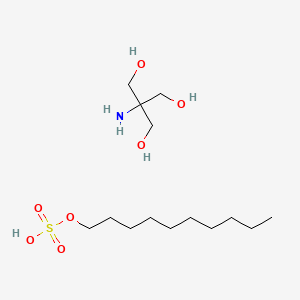

Nomenclature and Chemical Classification within Surfactant Chemistry

This compound is classified as an anionic surfactant. hbdsbio.com Its chemical structure consists of a dodecyl sulfate anion (CH₃(CH₂)₁₁OSO₃⁻) and a tris(hydroxymethyl)aminomethane cation ((HOCH₂)₃CNH₃⁺). nih.gov This compound is known by several synonyms in scientific literature and commercial catalogs. cymitquimica.comcymitquimica.comtcichemicals.com

Table 1: Chemical Identification of this compound

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-amino-2-(hydroxymethyl)propane-1,3-diol;dodecyl hydrogen sulfate | nih.govfishersci.ca |

| Synonyms | Tris dodecyl sulfate, Dodecyl Sulfate Tris(hydroxymethyl)aminomethane Salt, Trizma® dodecyl sulfate | cymitquimica.comcymitquimica.comtcichemicals.com |

| CAS Number | 50996-85-5 | nih.govscbt.com |

| Molecular Formula | C₁₆H₃₇NO₇S | nih.govscbt.com |

| Molecular Weight | 387.53 g/mol | nih.govcymitquimica.comscbt.com |

Current Research Landscape and Academic Significance of this compound

This compound is primarily utilized as a biochemical reagent in life science research. medchemexpress.com Its applications often overlap with those of SDS, particularly in the preparation and analysis of proteins. It is specifically mentioned as a component in buffer systems for electrophoresis techniques. scbt.com

The "tris" component of the salt is tris(hydroxymethyl)aminomethane, a common buffering agent in biochemistry and molecular biology. sigmaaldrich.com Tris buffers are widely used in electrophoresis and for solutions containing nucleic acids and proteins due to their ability to maintain a stable pH in the neutral to alkaline range. hbdsbio.comsigmaaldrich.com The combination of the dodecyl sulfate anion with the tris cation makes this compound a convenient, single-compound reagent for preparing buffers used in protein denaturation and separation. sigmaaldrich.comrice.edu For instance, Tris-Glycine-SDS buffers are standard for running SDS-PAGE gels. sigmaaldrich.com While not as ubiquitous as SDS, this compound serves as a valuable alternative in specific experimental contexts where the properties of the tris cation are advantageous. scbt.commedchemexpress.com

Table 2: Primary Research Applications of this compound

| Application Area | Specific Use | Source(s) |

|---|---|---|

| Biochemistry | Component of buffers for electrophoresis, particularly two-dimensional electrophoresis. | scbt.com |

| Molecular Biology | Used in protein solubilization and denaturation for analysis. | medchemexpress.comrice.edu |

| Life Science Research | Employed as a general biochemical reagent. | medchemexpress.com |

Properties

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;decyl hydrogen sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O4S.C4H11NO3/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;5-4(1-6,2-7)3-8/h2-10H2,1H3,(H,11,12,13);6-8H,1-3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVPKTHOBIZUCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOS(=O)(=O)O.C(C(CO)(CO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H33NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90965270 | |

| Record name | Decyl hydrogen sulfate--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90965270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50996-85-5 | |

| Record name | (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium decyl sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050996855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decyl hydrogen sulfate--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90965270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies for Lauryl Sulfate Tris Salt

Methodologies for Lauryl Sulfate (B86663) Tris Salt Synthesis

The synthesis of Lauryl Sulfate Tris Salt is primarily achieved through a two-step process. The first step involves the sulfation of lauryl alcohol (dodecanol) to form lauryl sulfuric acid. The subsequent step is the neutralization of this intermediate with tris(hydroxymethyl)aminomethane (Tris) to yield the final salt. This fundamental approach is analogous to the synthesis of other alkyl sulfate salts, such as triethanolamine (B1662121) lauryl sulfate, which involves sulfation of the corresponding alcohol followed by neutralization with an amine. nih.gov

The initial sulfation of lauryl alcohol can be accomplished using various sulfating agents. Common reagents include sulfuric acid and chlorosulfonic acid. nih.gov The reaction with chlorosulfonic acid is typically rapid and efficient but produces hydrogen chloride as a byproduct, which requires careful handling and neutralization.

Following the sulfation, the resulting lauryl sulfuric acid is neutralized with a stoichiometric amount of tris(hydroxymethyl)aminomethane. This acid-base reaction is typically carried out in a suitable solvent, and the final product, this compound, can be isolated upon solvent removal or precipitation.

The purity and yield of this compound are highly dependent on the careful control of reaction parameters in both the sulfation and neutralization steps. Key variables that can be optimized include temperature, molar ratio of reactants, and reaction time.

In the sulfation of lauryl alcohol, maintaining a low temperature is crucial to minimize the formation of byproducts and prevent degradation of the product. The molar ratio of the sulfating agent to lauryl alcohol is another critical factor. A slight excess of the sulfating agent may be used to ensure complete conversion of the alcohol, but a large excess can lead to the formation of undesirable side products.

For the neutralization step, the addition of tris(hydroxymethyl)aminomethane should be controlled to maintain the desired pH and prevent hydrolysis of the sulfate ester. The choice of solvent can also influence the reaction rate and the ease of product isolation.

| Parameter | Sulfation Step | Neutralization Step |

| Temperature | Low temperature (e.g., 0-10 °C) to minimize side reactions. | Room temperature to slightly elevated to ensure complete reaction without degradation. |

| Molar Ratio | Slight excess of sulfating agent to lauryl alcohol (e.g., 1.05:1) to drive the reaction to completion. | Stoichiometric amount of Tris to lauryl sulfuric acid to achieve a neutral pH. |

| Reaction Time | Typically 1-3 hours, monitored by techniques like titration to determine the completion of the reaction. | Generally rapid, but stirring for a sufficient period (e.g., 30-60 minutes) ensures homogeneity and complete neutralization. |

| Solvent | Aprotic solvents like dichloromethane (B109758) or no solvent, depending on the sulfating agent. | Water or a polar organic solvent in which both reactants are soluble. |

In recent years, there has been a significant push towards developing more environmentally friendly chemical processes. For the synthesis of this compound, green chemistry principles can be applied to reduce the environmental impact.

One key area for improvement is the replacement of hazardous sulfating agents like chlorosulfonic acid. A greener alternative is the use of sulfamic acid in conjunction with a catalyst, such as an acidic ionic liquid. This method, which has been patented for the synthesis of sodium lauryl sulfate, avoids the generation of corrosive HCl gas and utilizes a recyclable catalyst. Another approach involves enzymatic sulfation, which offers high selectivity and mild reaction conditions, although its scalability for industrial production may be a challenge.

| Green Chemistry Principle | Application in this compound Synthesis |

| Use of Safer Solvents and Auxiliaries | Utilizing water as a solvent for the neutralization step. |

| Design for Energy Efficiency | Conducting reactions at or near ambient temperature to reduce energy consumption. |

| Use of Renewable Feedstocks | Employing lauryl alcohol derived from plant-based oils. |

| Catalysis | Using recyclable acidic ionic liquids as catalysts for sulfation with sulfamic acid. |

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of scalability. In the laboratory, synthesis is typically performed in batch reactors, which offer flexibility and ease of control for smaller quantities.

For industrial-scale production, continuous flow reactors, such as falling film reactors, are often preferred for the sulfation step. These reactors provide excellent heat and mass transfer, allowing for better control over the highly exothermic sulfation reaction and ensuring consistent product quality. The neutralization step can also be integrated into a continuous process, where a stream of lauryl sulfuric acid is mixed with a stream of the Tris solution.

Process analytical technology (PAT) can be implemented to monitor critical process parameters in real-time, enabling tighter control and optimization of the production process. This includes online monitoring of temperature, pH, and reactant concentrations to ensure high yield and purity of the final product.

Advanced Derivatization and Functionalization Techniques

The versatility of this compound can be significantly enhanced through derivatization and functionalization. These modifications can introduce new properties or functionalities, enabling its use in a wider range of applications.

Isotopic labeling is a powerful technique used to trace the fate of molecules in complex systems and to probe molecular interactions using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org Isotopically labeled this compound can be synthesized by incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into its structure.

A straightforward approach to synthesizing isotopically labeled this compound is to start with an isotopically labeled precursor. For example, using ¹³C-labeled lauryl alcohol in the sulfation reaction will result in a product with a ¹³C-labeled alkyl chain. Similarly, using ¹⁵N-labeled tris(hydroxymethyl)aminomethane for the neutralization step will introduce the ¹⁵N isotope into the counterion.

These labeled surfactants can be invaluable in studying surfactant self-assembly, adsorption at interfaces, and interactions with biological membranes, providing detailed molecular-level information that is not accessible with unlabeled compounds.

| Isotope | Labeled Precursor | Labeled Moiety in Final Product | Potential Application |

| ¹³C | ¹³C-labeled Lauryl Alcohol | Lauryl chain | Studying the conformation and dynamics of the alkyl chain in micelles or at interfaces using ¹³C NMR. |

| ²H | Deuterated Lauryl Alcohol | Lauryl chain | Investigating the structure of surfactant aggregates using small-angle neutron scattering (SANS). |

| ¹⁵N | ¹⁵N-labeled Tris(hydroxymethyl)aminomethane | Tris counterion | Probing the interactions of the counterion with the sulfate headgroup and surrounding solvent using ¹⁵N NMR. |

The tris(hydroxymethyl)aminomethane moiety of this compound possesses three primary hydroxyl groups that can be chemically modified to introduce specific functionalities. These modifications can be designed to enable covalent attachment to other molecules, transforming the surfactant into a tool for targeted delivery or surface modification.

One strategy involves the selective activation of one or more of the hydroxyl groups to make them more reactive towards specific functional groups on a target molecule. For instance, a hydroxyl group could be converted into a leaving group, such as a tosylate, which can then react with a nucleophile on a protein or polymer.

Alternatively, the hydroxyl groups can be reacted with bifunctional crosslinkers. For example, a crosslinker with both an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group could be attached to the Tris moiety via the NHS ester reacting with a hydroxyl group. The remaining maleimide group could then be used to covalently attach the surfactant to a thiol-containing molecule, such as a cysteine residue in a protein.

These covalent modification strategies open up possibilities for using this compound in applications such as bioconjugation, targeted drug delivery, and the creation of functionalized surfaces with specific binding properties.

Bioconjugation Techniques Utilizing this compound Scaffolds for Enhanced Utility

Following a comprehensive review of scientific literature and chemical databases, there is currently no specific information available regarding the synthesis of this compound or its application as a scaffold in bioconjugation techniques. Research has been conducted on the individual components, lauryl sulfate and tris(hydroxymethyl)aminomethane (Tris), as well as on the broader topics of amphiphilic molecules and bioconjugation. However, the direct synthesis, derivatization, and use of this compound for the purposes outlined in the provided structure have not been documented in the available resources.

Tris(hydroxymethyl)aminomethane is a well-known biological buffer frequently used in biochemical and molecular biology applications, including in buffer solutions for nucleic acids. wikipedia.org It is synthesized industrially through the condensation of nitromethane (B149229) with formaldehyde, followed by hydrogenation. wikipedia.org While Tris is utilized in the synthesis of some surfactants and its buffer solutions are common in bioconjugation protocols, its role is typically that of a pH stabilizer rather than a primary scaffold for conjugation. dcfinechemicals.comnih.gov Some studies have even noted that Tris can interfere with certain bioconjugation reactions, such as those involving N-hydroxysuccinimide (NHS) esters, although this is a subject of ongoing research.

The concept of using amphiphilic molecules as scaffolds for bioconjugation is an active area of research. These molecules, which possess both hydrophilic and hydrophobic properties, can self-assemble into structures like micelles or liposomes, providing a platform for the attachment and delivery of biomolecules. Various amphiphilic compounds, including those derived from amino acids, sugars, and other natural fragments, have been explored for their potential in drug delivery and the creation of biocompatible nanoscale carriers. nih.gov

The underlying principle of using a scaffold in bioconjugation is to create a stable framework to which biomolecules, such as proteins, peptides, or nucleic acids, can be attached. This allows for the creation of complex, functional constructs with enhanced properties, such as improved stability, targeted delivery, or multivalent binding.

While the specific use of this compound as such a scaffold is not documented, the general strategies for bioconjugation to amphiphilic structures often involve several key steps. These can be hypothetically considered in the absence of direct data for this compound.

Hypothetical Bioconjugation Strategy:

A hypothetical approach to utilizing an amphiphilic scaffold like this compound would first involve its synthesis and purification. The resulting salt would then need to be functionalized to introduce reactive groups suitable for bioconjugation. Common reactive groups include:

Amine-reactive groups: Such as NHS esters or isothiocyanates, for reaction with lysine (B10760008) residues on proteins.

Thiol-reactive groups: Such as maleimides or haloacetamides, for reaction with cysteine residues.

Carboxylate-reactive groups: Such as carbodiimides, for reaction with aspartic or glutamic acid residues.

Bioorthogonal groups: Such as azides or alkynes, for use in "click chemistry" reactions.

Once functionalized, the amphiphilic scaffold could be conjugated to the desired biomolecule. The reaction conditions, including pH, temperature, and buffer composition, would need to be carefully optimized to ensure efficient conjugation without denaturing the biomolecule.

Table of Potential Functional Groups for Bioconjugation

| Functional Group on Scaffold | Target Residue on Biomolecule | Resulting Linkage |

| N-Hydroxysuccinimide (NHS) ester | Amine (e.g., Lysine) | Amide |

| Maleimide | Thiol (e.g., Cysteine) | Thioether |

| Carbodiimide (e.g., EDC) | Carboxylate (e.g., Asp/Glu) | Amide |

| Azide | Alkyne (via click chemistry) | Triazole |

Research Findings on Related Concepts:

While no direct research on this compound in bioconjugation exists, related studies highlight relevant principles. For instance, research on other amphiphilic molecules demonstrates their capacity to self-assemble and present functional groups for the attachment of targeting ligands or therapeutic agents. The stability of the resulting bioconjugate and its behavior in biological systems are critical areas of investigation in these studies.

Molecular Interactions and Biophysical Characterization Studies

Micellization and Self-Assembly of Lauryl Sulfate (B86663) Tris Salt

Lauryl sulfate is an amphiphilic molecule that, above a certain concentration in an aqueous solution, spontaneously forms aggregates known as micelles. This process, termed micellization, is a thermodynamically driven self-assembly phenomenon crucial for its properties as a detergent and solubilizing agent.

The Critical Micelle Concentration (CMC) is the specific concentration at which surfactant monomers begin to form micelles. It is a fundamental property that is highly sensitive to environmental factors such as temperature, pressure, and the presence of electrolytes. For the lauryl sulfate anion, the CMC is significantly influenced by the composition of the surrounding medium.

In pure water at 25°C, the sodium salt of lauryl sulfate (sodium dodecyl sulfate, SDS) has a well-established CMC of approximately 8.0 x 10⁻³ mol/L. wikipedia.org However, in buffered solutions, such as those containing Tris, this value can change. For instance, in a Tris-Glycine buffer, the CMC for dodecyl sulfate has been determined to be 4.0 mM. The presence of ions in the buffer solution can screen the electrostatic repulsion between the anionic head groups of the lauryl sulfate molecules, thereby promoting micelle formation at a lower concentration.

The CMC is also dependent on temperature. For many ionic surfactants, the CMC value typically decreases as the temperature rises to a certain point, after which it may increase. biotech-asia.orgajchem-a.com This initial decrease is often attributed to the disruption of the structured water surrounding the hydrophobic tails of the surfactant monomers, which favors their aggregation. researchgate.net

Interactive Table: Critical Micelle Concentration (CMC) of Lauryl Sulfate under Different Conditions

| Surfactant System | Medium | Temperature (°C) | CMC (mol/L) |

| Sodium Lauryl Sulfate | Water | 25 | 8.0 x 10⁻³ |

| Dodecyl Sulfate | Tris-Glycine Buffer | Not Specified | 4.0 x 10⁻³ |

| Sodium Lauryl Sulfate | Water | 30 | 8.2 x 10⁻³ |

| Sodium Lauryl Sulfate | Water | 40 | 8.5 x 10⁻³ |

| Sodium Lauryl Sulfate | Water | 50 | 9.0 x 10⁻³ |

Note: Data is compiled from various studies on dodecyl sulfate salts to illustrate environmental effects.

Scattering techniques, such as Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS), are powerful tools for determining the size, shape, and internal structure of micelles in solution. nih.gov These methods provide insights into the aggregation number (the number of monomers per micelle) and the geometry of the aggregates.

For dodecyl sulfate micelles, SAXS and SANS studies have revealed that in dilute solutions without significant salt concentrations, the micelles are generally spherical. researchgate.net However, the shape can transition to ellipsoidal or cylindrical forms upon an increase in surfactant concentration or the addition of salt.

SAXS analysis allows for the modeling of micelles as core-shell structures. nih.gov The core is composed of the hydrophobic lauryl chains, and the shell consists of the hydrophilic sulfate head groups, which are hydrated. The position of maxima in the scattering intensity provides data on the head group-to-head group spacing across the micelle's core. nih.gov SANS studies on SDS have shown that the aggregation number tends to decrease as temperature increases, which corresponds with changes in the micelle's volume and surface charge. nih.gov While specific studies on lauryl sulfate with a Tris counter-ion are not prevalent, the general principles of micellar structure derived from studies on SDS are considered applicable.

The self-assembly of lauryl sulfate monomers into micelles is a spontaneous process, as indicated by a negative Gibbs free energy of micellization (ΔG°mic). ajchem-a.comconicet.gov.ar The formation of micelles is primarily an entropy-driven process. core.ac.uk Although the aggregation of monomers into a more ordered micellar structure results in a decrease in translational entropy, this is more than offset by a significant increase in the entropy of the system due to the release of ordered water molecules that were surrounding the hydrophobic tails of the individual surfactant monomers. conicet.gov.ar

The thermodynamic parameters of micellization can be determined from the temperature dependence of the CMC. The standard enthalpy of micellization (ΔH°mic) is often found to be endothermic (positive) at lower temperatures and can become exothermic (negative) as the temperature increases. ajchem-a.com The standard entropy of micellization (ΔS°mic) is generally positive, confirming that the process is entropically favorable. conicet.gov.ar

Interactive Table: Thermodynamic Parameters for Sodium Dodecyl Sulfate Micellization in Aqueous Solution

| Parameter | Value | Temperature |

| ΔG°mic | -30 to -40 kJ/mol | 25°C |

| ΔH°mic | -8 to +2 kJ/mol | 25°C |

| ΔS°mic | > 0 J/(mol·K) | 25°C |

Note: These are typical ranges derived from conductometric and calorimetric studies. The exact values depend on the specific experimental conditions and the model used for calculation. conicet.gov.ar

The kinetics of micelle formation are very rapid, with relaxation times typically in the range of microseconds to milliseconds. This dynamic equilibrium involves the constant exchange of monomeric surfactant molecules between the bulk solution and the micelles.

Interactions with Biological Macromolecules

Lauryl sulfate is widely known for its strong interactions with biological macromolecules, particularly proteins. These interactions are fundamental to its use in biochemical techniques like SDS-PAGE (polyacrylamide gel electrophoresis) and in various formulations.

The interaction between lauryl sulfate and proteins is a complex process that typically leads to the denaturation and unfolding of the protein's native structure. The binding mechanism can be described in two main stages:

Specific Binding at Low Concentrations: At concentrations below the CMC, individual lauryl sulfate monomers can bind to high-affinity sites on the protein surface, often driven by electrostatic interactions between the anionic sulfate head group and positively charged amino acid residues.

Cooperative Binding at Higher Concentrations: As the concentration of lauryl sulfate approaches the CMC, a cooperative binding process begins. The hydrophobic tails of the surfactant molecules interact with the nonpolar regions of the protein, leading to the formation of protein-surfactant complexes that resemble a "necklace-and-beads" structure, where micelles are formed along the unfolded polypeptide chain. researchgate.netnih.govillinois.edu

This cooperative binding disrupts the intramolecular non-covalent interactions (such as hydrogen bonds, hydrophobic interactions, and salt bridges) that maintain the protein's native three-dimensional structure. researchgate.net

Lauryl sulfate is a potent protein denaturant. The unfolding process is induced by the binding of a large number of surfactant molecules to the protein, which imparts a significant negative charge to the complex and causes electrostatic repulsion along the polypeptide chain, further promoting an extended, unfolded conformation.

Molecular dynamics simulations have provided detailed insights into the unfolding pathways. nih.govillinois.edu One proposed mechanism involves the insertion of individual SDS molecules between secondary structure elements, like β-strands, which disrupts the stabilizing inter-strand contacts. researchgate.net Another mechanism suggests that a micelle can act as a wedge, inserting itself between protein domains or sheets and prying them apart. researchgate.net In the final denatured state, the protein is typically wrapped around one or more SDS micelles. nih.govillinois.edu

Studies conducted in Tris-buffered systems are particularly relevant for biochemical applications like SDS-PAGE. Research has shown that the rate of protein denaturation can be influenced by the specific cations present in the dodecyl sulfate salt solution, especially at concentrations above the CMC. However, below the CMC, the rate of formation of denatured protein-surfactant complexes appears to be independent of the cation. This suggests that the kinetics of denaturation may involve the association of the protein with monomeric dodecyl sulfate rather than with fully formed micelles.

Lauryl Sulfate Tris Salt-Nucleic Acid Interactions and Complex Formation

Dodecyl sulfate is commonly used in nucleic acid extraction protocols to lyse cells and denature proteins, which helps to release the nucleic acids. atamanchemicals.comwikipedia.org It can also aid in the dissociation of protein-nucleic acid complexes. atamanchemicals.com While dodecyl sulfate itself is anionic and would be expected to repel the nucleic acid backbone, it can form complexes with nucleic acids, often in the presence of counterions or through interactions with denatured proteins that are bound to the nucleic acid. acs.org

The Tris buffer component is known to interact with DNA and can affect its electrophoretic mobility. researchgate.netsciencing.com Studies have shown that Tris ions can associate with the DNA helix. researchgate.net The hydroxyl groups of Tris can form hydrogen bonds with the DNA backbone. nih.gov This interaction can influence the conformation and stability of the nucleic acid. In the context of this compound, a complex interplay between the denaturing effects of dodecyl sulfate on any associated proteins, the electrostatic interactions, and the specific binding of Tris to the nucleic acid would be expected.

This compound-Lipid and Biological Membrane Interactions

The interaction of this compound with lipids and biological membranes is a cornerstone of its application in biochemistry and cell biology. The dodecyl sulfate anion is a powerful disruptor of lipid bilayers, a property that is harnessed for cell lysis and membrane protein solubilization. lifecanvastech.com

Dodecyl sulfate monomers can insert into the lipid bilayer, and at concentrations below the CMC, this can lead to changes in membrane fluidity and permeability. lifecanvastech.com As the concentration approaches and exceeds the CMC, the integrity of the bilayer is compromised. The insertion of dodecyl sulfate molecules disrupts the ordered packing of the lipid acyl chains. researchgate.net This disruption can lead to a decrease in the temperature of the main phase transition of the lipid bilayer. The Tris component of the salt can also influence membrane properties, with studies showing that Tris buffers can affect the phase transition of lipids like DMPC. researchgate.net

| Surfactant Concentration | Effect on Lipid Bilayer |

| Below CMC | Insertion of monomers, increased fluidity and permeability. lifecanvastech.com |

| At and Above CMC | Disruption of bilayer integrity, formation of mixed micelles. acs.org |

The disruption of lipid bilayers by dodecyl sulfate is a multi-step process. Initially, surfactant monomers adsorb to the outer leaflet of the bilayer. This is followed by the insertion of monomers into the hydrophobic core of the membrane. lifecanvastech.com This insertion increases the surface area of the outer leaflet, leading to mechanical stress and the formation of pores. lifecanvastech.com At higher concentrations, the bilayer is completely solubilized into mixed micelles composed of lipids and surfactant molecules. whiterose.ac.ukacs.org

This process is fundamental to the use of dodecyl sulfate in creating vesicles or liposomes of controlled size and composition, as well as in the study of membrane fusion and fission. The presence of Tris buffer can affect the stability of lipid vesicles. whiterose.ac.uk

Surface Activity and Interfacial Phenomena Research

The surface activity of this compound is a direct consequence of the amphipathic nature of the dodecyl sulfate anion, which possesses a long hydrophobic alkyl chain and a polar sulfate head group. This structure allows it to accumulate at interfaces, such as the air-water interface, and reduce the surface tension of the solution. mst.edu

The critical micelle concentration (CMC) is a key parameter that characterizes the surface activity of a surfactant. For sodium dodecyl sulfate in water at 25°C, the CMC is approximately 8.3 x 10⁻³ mol/L. wikipedia.org The surface tension of the solution decreases significantly with increasing surfactant concentration up to the CMC, after which it remains relatively constant. wikipedia.orgnailib.com The presence of Tris as the counterion and other electrolytes can influence the CMC. Generally, an increase in counterion concentration leads to a decrease in the CMC due to the shielding of electrostatic repulsion between the ionic head groups in the micelles.

The study of the surface activity of this compound is relevant for understanding its role in emulsification, foaming, and its interaction with biological surfaces. The ability of dodecyl sulfate to lower surface tension is crucial for its detergent properties and its ability to disrupt cell membranes. academie-sciences.fr

| Parameter | Description | Typical Value for SDS |

| CMC in pure water (25°C) | Concentration at which micelles form. | 8.3 mM wikipedia.org |

| Surface Tension at CMC | The minimum surface tension achieved. | Varies with conditions. |

Adsorption Behavior at Solid-Liquid and Air-Liquid Interfaces

The amphiphilic nature of this compound drives its adsorption at both solid-liquid and air-liquid interfaces. The hydrophobic lauryl tail seeks to minimize contact with water, leading to its accumulation at interfaces where it can extend into a non-aqueous phase (like air or a solid surface).

At the air-liquid interface , the lauryl sulfate anions arrange with their hydrophobic tails oriented towards the air and their hydrophilic sulfate heads remaining in the aqueous phase. This arrangement disrupts the cohesive energy of water at the surface, leading to a reduction in surface tension. The effectiveness of this adsorption is influenced by the nature of the counterion. Bulky and hydrophilic counterions like tris(hydroxymethyl)aminomethane can influence the packing density of the surfactant molecules at the interface. Studies on other dodecyl sulfate surfactants have shown that the nature of the counterion affects the surface potential and the degree of surfactant adsorption mdpi.com. While specific data for the tris salt is limited, it is expected that the large, hydrated tris cation would create a more diffuse electrical double layer compared to smaller, less hydrated ions like sodium, potentially influencing the packing and orientation of the lauryl sulfate chains at the interface.

At the solid-liquid interface , the adsorption behavior of this compound is dependent on the nature of the solid surface. On positively charged surfaces, adsorption is primarily driven by electrostatic attraction between the anionic sulfate headgroup and the surface. On hydrophobic surfaces, the adsorption is driven by the hydrophobic effect, with the lauryl chains adsorbing onto the surface to reduce their exposure to water. The tris(hydroxymethyl)aminomethane counterion can also play a role in the adsorption process. Its bulky and hydrophilic nature may lead to steric effects that influence the formation of adsorbed surfactant aggregates, such as hemimicelles and admicelles, on the solid surface. Research on sodium dodecyl sulfate (SDS) has shown that surfactant adsorption on charged surfaces leads to a neutralization of the surface charge, and at higher concentrations, a charge reversal as a bilayer or flattened micelle structure forms nih.gov. It is plausible that this compound exhibits similar behavior, although the specific concentrations at which these transitions occur may differ due to the influence of the larger counterion.

Effects on Surface Tension and Interfacial Energetics

A key characteristic of any surfactant is its ability to lower the surface tension of a liquid. This compound, like other lauryl sulfate surfactants, significantly reduces the surface tension of water. As the concentration of the surfactant increases, the surface tension decreases until it reaches a plateau. The concentration at which this plateau is reached corresponds to the critical micelle concentration (CMC) , the point at which the surfactant molecules begin to self-assemble into micelles in the bulk solution.

The CMC is a critical parameter that is highly dependent on the counterion. For dodecyl sulfate surfactants, the CMC generally decreases as the counterion becomes less hydrated and more strongly bound to the micelle. Studies have shown the following trend for the CMC of dodecyl sulfates with different alkali metal counterions: Li⁺ > Na⁺ > K⁺ > Cs⁺ acs.orgresearchgate.net. This is because the less hydrated, "softer" cations are more effective at screening the electrostatic repulsion between the anionic headgroups in the micelle, thus favoring micellization at lower concentrations.

The table below presents a comparative view of the CMC for various dodecyl sulfate salts, providing a basis for estimating the relative position of the tris salt.

| Dodecyl Sulfate Salt | Counterion | CMC (mM at 25°C) |

| Lithium Dodecyl Sulfate | Li⁺ | > 8.3 |

| Sodium Dodecyl Sulfate | Na⁺ | 8.2 |

| Potassium Dodecyl Sulfate | K⁺ | < 8.2 |

| Cesium Dodecyl Sulfate | Cs⁺ | < 8.2 |

| Tetramethylammonium Dodecyl Sulfate | (CH₃)₄N⁺ | ~6.0 |

| This compound | (HOCH₂)₃CNH₃⁺ | Hypothesized to be > 8.2 |

Data for Li, Na, K, Cs, and Tetramethylammonium salts are from comparative studies on counterion effects. The value for this compound is a hypothesis based on the physicochemical properties of the tris cation.

The reduction in surface tension is a direct consequence of the adsorption of surfactant molecules at the air-water interface. The interfacial energetics are altered as the high-energy water-air interface is replaced by a lower-energy interface populated by surfactant molecules. The extent of surface tension reduction is also influenced by the counterion, with more strongly binding counterions leading to a greater reduction in surface tension at a given concentration below the CMC nih.gov.

Role in Emulsification and Stabilization of Colloidal Dispersions

This compound is an effective emulsifying agent, capable of facilitating the formation and stabilization of emulsions, which are dispersions of one immiscible liquid in another (e.g., oil-in-water). The mechanism of emulsification involves the adsorption of the surfactant at the oil-water interface. The hydrophobic lauryl tails penetrate the oil droplets, while the hydrophilic sulfate headgroups and their associated tris counterions remain in the aqueous phase. This creates a protective interfacial film that prevents the oil droplets from coalescing.

The stability of the resulting emulsion is governed by several factors, including:

Reduction of Interfacial Tension: By lowering the interfacial tension between the oil and water phases, this compound reduces the energy required to create the large interfacial area of an emulsion, thus thermodynamically favoring its formation.

Electrostatic Repulsion: The anionic sulfate headgroups at the surface of the oil droplets create a negative surface charge. The resulting electrostatic repulsion between the droplets prevents them from approaching each other and coalescing. The tris(hydroxymethyl)aminomethane counterions will be present in the electrical double layer surrounding the droplets. The large size of the tris cation may lead to a more diffuse double layer compared to smaller cations, which could influence the range and magnitude of the repulsive forces.

In the context of colloidal dispersions of solid particles in a liquid, this compound can act as a stabilizer by adsorbing onto the surface of the particles. This can stabilize the dispersion through electrostatic and/or electrosteric mechanisms, preventing the particles from aggregating and settling. The effectiveness of this compound as a stabilizer for a particular colloidal system will depend on the surface chemistry of the particles, the pH of the medium, and the ionic strength of the solution. Patents related to the synthesis of chromatographic materials describe the use of tris(hydroxymethyl)aminomethane lauryl sulfate as a surfactant to stabilize suspensions of polyorganoalkoxysiloxane beads in an aqueous phase, highlighting its practical application in stabilizing colloidal dispersions.

The choice of counterion can influence the stability of emulsions and colloidal dispersions. Studies on other lauryl sulfate salts have shown that counterions that bind more strongly to the surfactant headgroups can enhance the stability of foams and emulsions by promoting a more tightly packed interfacial film nih.gov. While specific comparative stability data for emulsions stabilized by this compound is not extensively documented, the principles of interfacial science suggest it would be an effective stabilizer, with its performance characteristics being subtly modulated by the unique properties of the tris(hydroxymethyl)aminomethane counterion.

Applications in Advanced Biochemical and Analytical Methodologies

Utility in Electrophoretic Separation Techniques

The anionic detergent lauryl sulfate (B86663) and the buffering capacity of Tris are central to the high-resolution separation of proteins based on their molecular mass.

Application in SDS-PAGE for Protein Separation and Molecular Weight Estimation

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a ubiquitous technique for separating proteins based on their molecular weight. wikipedia.org The method, largely based on the discontinuous buffer system developed by Laemmli, relies on the synergistic action of SDS and a Tris-based buffer. wikipedia.org

The role of lauryl sulfate (SDS) is multifaceted. It is an anionic detergent that disrupts the non-covalent bonds in proteins, effectively denaturing their secondary, tertiary, and quaternary structures. gbiosciences.comgbiosciences.com SDS then binds to the linearized polypeptide chains at a relatively constant ratio of about 1.4 grams of SDS per gram of protein. wikipedia.org This binding confers a large net negative charge that is proportional to the protein's mass, effectively masking the intrinsic charge of the protein. wikipedia.orggbiosciences.com

The Tris buffer system is typically discontinuous, meaning it uses different buffer compositions and pH values in the gel and the electrode reservoirs. This creates a moving boundary that helps to concentrate the proteins into sharp bands before they enter the main separating gel. The "stacking" gel usually has a lower pH (e.g., Tris-HCl, pH 6.8), while the "resolving" gel has a higher pH (e.g., Tris-HCl, pH 8.8). This pH gradient is crucial for the stacking effect, which leads to narrower and sharper protein bands. wikipedia.org

Once the uniformly negatively charged proteins enter the resolving gel, they are sieved by the polyacrylamide matrix. Smaller proteins navigate through the pores of the gel more easily and migrate faster, while larger proteins are impeded and move more slowly. nih.gov This results in a separation of proteins based almost exclusively on their molecular weight. By running a set of protein standards with known molecular weights alongside the unknown sample, the molecular weight of the sample proteins can be estimated by comparing their migration distances. gbiosciences.com

Refinements and Modifications to Electrophoretic Protocols Utilizing Lauryl Sulfate Tris Salt

While the classic Laemmli system using a Tris-glycine buffer is widely applicable for a broad range of proteins, several modifications have been developed to optimize the separation for specific needs. neobiotechnologies.com These refinements often involve substituting the trailing ion (glycine) or altering the buffer composition to improve resolution within a particular molecular weight range.

Key modifications to the standard Tris-based SDS-PAGE system include:

Tris-Tricine System : This system is particularly advantageous for the separation of smaller proteins and peptides (in the range of 1 to 30 kDa). wikipedia.org Tricine, as the trailing ion, has a higher mobility than glycine, which allows for better resolution of low molecular weight species that might otherwise diffuse or run with the dye front in a Tris-glycine system. wikipedia.org

Tris-Acetate System : For the optimal separation of very large proteins (>200 kDa), Tris-acetate gels are often used. This system provides enhanced resolution for high-molecular-weight proteins that may not separate well in traditional Tris-glycine gels. researchgate.net

Buffer Concentration and pH Adjustments : Modifying the concentration of Tris and other buffer components can influence the electrical current and heating during electrophoresis, which in turn affects band resolution. nih.govnih.gov Adjusting the pH of the resolving gel can also alter the relative mobility of proteins and optimize the separation range.

| Buffer System | Typical Protein Size Range | Key Advantage |

|---|---|---|

| Tris-Glycine | 5 - 250 kDa | General purpose, widely applicable for a broad range of protein sizes. wikipedia.orgneobiotechnologies.com |

| Tris-Tricine | 1 - 30 kDa | Improved resolution of small proteins and peptides. wikipedia.org |

| Tris-Acetate | 40 - 500 kDa | Optimal separation of high molecular weight proteins. researchgate.net |

Role in Mass Spectrometry Sample Preparation and Analysis

While essential for gel electrophoresis, the components of the this compound system, namely SDS and Tris buffer, can present significant challenges for subsequent analysis by mass spectrometry (MS), particularly Matrix-Assisted Laser Desorption/Ionization (MALDI) MS.

Improved Performance in MALDI Mass Spectrometry for Protein and Peptide Analysis

Directly, lauryl sulfate (SDS) is known to interfere with MALDI-MS analysis. researchgate.net However, its powerful solubilizing properties, especially for hydrophobic and membrane proteins, make it an indispensable tool in sample preparation. Therefore, research has focused on methods to mitigate its negative effects, thereby indirectly improving the performance and applicability of MALDI-MS for challenging protein samples.

One successful approach is the development of specialized sample deposition techniques. A "two-layer" method, for example, involves placing the SDS-containing sample mixed with a matrix on top of a pre-deposited thin layer of matrix crystals. nih.gov This technique has been shown to yield reliable MALDI signals from samples containing up to 1% SDS, a concentration that would typically suppress ionization. nih.gov This allows for the analysis of hydrophobic membrane proteins and complex bacterial extracts that are difficult to prepare without strong detergents. nih.gov

Another strategy involves the use of additives or alternative sample workups. For instance, in fused-droplet electrospray ionization mass spectrometry, a related technique, the addition of a positively charged surfactant like cetyltrimethylammonium bromide (CTAB) can be used to form an ion pair with the negatively charged dodecyl sulfate. nih.gov This neutral, less soluble complex can be effectively removed, allowing for the detection of protein ions from solutions containing high concentrations of SDS. nih.gov

Evaluation of Compatibility and Potential Interference in Mass Spectrometric Detection

Both lauryl sulfate (SDS) and Tris buffer are generally considered incompatible with sensitive mass spectrometry techniques due to their tendency to interfere with the ionization process and contaminate the instrument.

Lauryl Sulfate (SDS) Interference :

Signal Suppression : SDS is a potent ion-suppressing agent in both MALDI and electrospray ionization (ESI) MS. It can severely reduce or completely eliminate the analyte signal, even at low concentrations. researchgate.net

Adduct Formation : The sodium ions from SDS can form adducts with analyte molecules, complicating the mass spectrum and making data interpretation difficult.

Spectral Quality Degradation : The presence of SDS can lead to poor spectral quality and low reproducibility of results. researchgate.net

Tris Buffer Interference :

Non-Volatility : Tris is a non-volatile buffer. During the ionization process, it does not readily evaporate and can remain in the ion source of the mass spectrometer, leading to contamination and a high chemical background.

Ion Suppression : Like SDS, high concentrations of Tris buffer can suppress the ionization of the target protein or peptide analytes. nih.gov

Due to this significant interference, extensive sample cleanup is almost always required to remove these compounds before MS analysis. Techniques such as dialysis, precipitation, and various forms of chromatography are employed to desalt and purify samples extracted from SDS-PAGE gels. The following table outlines the general tolerance levels of MALDI-MS for common substances used in electrophoresis.

| Compound Type | Compound Name | Typical Concentration Limit for MALDI-MS |

|---|---|---|

| Detergent | Sodium Dodecyl Sulfate (SDS) | < 0.1% (often requires removal) |

| Buffer | Tris(hydroxymethyl)aminomethane (Tris) | < 50 mM (removal is recommended) |

| Reducing Agent | Dithiothreitol (DTT) | Generally tolerated, but removal is good practice |

| Alkylating Agent | Iodoacetamide | Removal is required |

| Stain | Coomassie Brilliant Blue | Must be removed from protein |

Quantitative Proteomics Applications Leveraging this compound

In the field of quantitative proteomics, the effective solubilization of proteins is a critical first step for accurate analysis, particularly for complex samples containing hydrophobic or membrane-associated proteins. Lauryl sulfate, as an anionic surfactant, is a powerful solubilizing agent due to its ability to disrupt cellular membranes and denature proteins, thereby improving extraction efficiency. drugbank.comnih.gov The use of a Tris-based buffer system provides a stable pH environment, typically between 7.2 and 9.0, which is crucial for many downstream enzymatic reactions, such as tryptic digestion. labome.comhbdsbio.com

The combination, referred to as this compound, offers a robust lysis and solubilization system. The lauryl sulfate component ensures that even challenging proteins are brought into solution, which is essential for comprehensive proteome coverage. nih.gov However, the strong denaturing properties of lauryl sulfate and its interference with mass spectrometry (MS) necessitate its removal before analysis. plos.orgnih.gov High concentrations of detergents like lauryl sulfate can suppress the ion signals of peptides in MS, leading to poor protein identification and quantification. nih.govplos.org

Therefore, workflows incorporating this compound for initial protein extraction must include rigorous cleanup steps. Methods such as filter-aided sample preparation (FASP) are employed to exchange the detergent with a more MS-compatible buffer, like urea (B33335), on an ultrafiltration device. nih.gov Additionally, it is important to note that buffers containing primary amines, such as Tris, can react with isobaric labeling reagents (e.g., TMT and iTRAQ). nih.gov Consequently, protein precipitation or desalting using solid-phase extraction is often required to remove the Tris buffer before the labeling step to ensure accurate quantification. nih.gov

A comparative study highlighted that sodium laurate (a compound similar to lauryl sulfate) was not only effective at solubilizing membrane proteins but could also be compatible with proteolysis and was easily removable by acidification and phase transfer, demonstrating its utility in shotgun proteomics. nih.govnih.gov This suggests that lauryl sulfate-based systems, when coupled with appropriate removal strategies, can significantly enhance the identification of membrane proteins and those with high hydrophobicity in quantitative proteomics experiments. nih.gov

Advanced Protein Purification and Refolding Strategies

Chromatographic Applications Involving this compound for Protein Isolation

In protein purification, this compound serves a dual function where the lauryl sulfate component acts as a solubilizing agent and the Tris provides the necessary buffering capacity. Tris-HCl is a widely used buffer in various chromatographic techniques, including ion-exchange and affinity chromatography, because it helps maintain a stable pH, which is critical for controlling protein charge and structure. labome.comhbdsbio.com

An ion-chromatographic method has been developed for the separation and quantification of long-chain alkyl sulfates (like lauryl sulfate) in protein solutions. nih.gov This method uses a hydrophobic resin-based column and can be used to monitor the presence and concentration of the detergent during purification steps. nih.gov Tris-HCl buffer is also employed to reduce non-specific adsorption of proteins to surfaces and equipment, ensuring higher purity of the target protein. hbdsbio.com

| Chromatography Technique | Role of Tris Buffer | Implication of Lauryl Sulfate |

| Ion-Exchange (IEC) | Maintains stable pH, influencing the net charge of the protein for binding to the resin. hbdsbio.comcreative-proteomics.com | Binds to proteins, altering their net charge and affecting elution profiles. creative-proteomics.com |

| Affinity Chromatography | Provides a stable pH environment to ensure specific binding interactions between the protein and the ligand. hbdsbio.com | Can help maintain the solubility of hydrophobic proteins but may interfere with specific binding if it denatures the protein. |

| Size-Exclusion (SEC) | Used as the mobile phase buffer to maintain protein stability and native conformation during separation based on size. thermofisher.comnih.gov | Forms micelles that can alter the apparent size of proteins or co-elute, requiring careful calibration and analysis. |

Facilitation of Recombinant Protein Solubilization from Inclusion Bodies

The overexpression of recombinant proteins in hosts like E. coli often leads to the formation of insoluble protein aggregates known as inclusion bodies. springernature.comgbiosciences.com Recovering active protein from these aggregates is a major challenge, requiring potent solubilizing agents. Inclusion bodies are typically solubilized using high concentrations of denaturants such as urea or guanidine (B92328) hydrochloride. huji.ac.ilsigmaaldrich.com

Detergents like lauryl sulfate can also be used to solubilize inclusion bodies. sigmaaldrich.com The process involves isolating the inclusion bodies from the cell lysate and then resuspending them in a buffer containing the solubilizing agent. A Tris-based buffer is frequently used in this step to maintain a specific pH, often alkaline (pH > 8.0), which aids in the solubilization process. huji.ac.ilsigmaaldrich.com

While strong denaturants are effective, they completely unfold the protein, which can make subsequent refolding difficult, often resulting in low yields of the bioactive protein. springernature.comhuji.ac.il Milder solubilization methods that preserve native-like secondary structures are often preferred as they can lead to improved recovery of active protein. researchgate.net This can involve using lower concentrations of traditional denaturants in combination with other additives. For example, studies have shown successful solubilization using 2 M urea in a 100 mM Tris buffer at pH 12.5, which preserved secondary structures and improved the refolding yield of recombinant human growth hormone. huji.ac.ilresearchgate.net The addition of a detergent like lauryl sulfate in such a system can further enhance the solubilization of particularly stubborn inclusion bodies.

Typical Steps for Inclusion Body Solubilization:

Isolation: Inclusion bodies are separated from other cellular components by centrifugation after cell lysis. sigmaaldrich.com

Washing: The isolated pellet is washed, often with buffers containing non-ionic detergents like Triton X-100 or low concentrations of urea, to remove contaminating proteins. gbiosciences.com

Solubilization: The washed inclusion bodies are resuspended in a solubilization buffer, such as one containing this compound, often in combination with a reducing agent like DTT if disulfide bonds are present. sigmaaldrich.com

Strategies for Detergent Removal in Protein Refolding Methodologies

Following the solubilization of proteins, particularly from inclusion bodies, the removal of detergents like lauryl sulfate is an essential prerequisite for successful protein refolding. gbiosciences.comthermofisher.com Detergents can interfere with the proper folding process and inhibit the activity of the final protein. Several methods are available for detergent removal, with the choice depending on the properties of the protein and the detergent. thermofisher.comhuji.ac.il

Dialysis is a common method that separates molecules based on size. The protein solution is placed in a semi-permeable membrane, and the smaller detergent monomers diffuse out into a large volume of detergent-free buffer. gbiosciences.comhuji.ac.il This process can be time-consuming and is less effective for detergents with low critical micelle concentrations (CMCs). thermofisher.com

Gel filtration chromatography , also known as size-exclusion chromatography, is a faster alternative. nih.gov In this technique, the protein solution is passed through a column containing a porous resin. thermofisher.com Larger protein molecules pass through quickly, while smaller detergent monomers are trapped in the pores and elute later, achieving separation. nih.govgbiosciences.com

Ion-exchange chromatography can be effective for removing non-ionic and zwitterionic detergents. gbiosciences.comhuji.ac.il In this method, the protein is adsorbed onto the charged resin, and the detergent micelles are washed away. The purified protein is then eluted using a detergent-free buffer with altered pH or ionic strength. gbiosciences.com

Precipitation methods can also be used. For instance, specific reagents can precipitate sodium dodecyl sulfate (SDS) from a solution, although this may not remove the detergent that is tightly bound to the protein. thermofisher.comhuji.ac.il

| Method | Principle | Advantages | Disadvantages |

| Dialysis | Size exclusion via a semi-permeable membrane. gbiosciences.com | Simple, gentle on the protein. | Time-consuming, may not be effective for all detergents. thermofisher.comhuji.ac.il |

| Gel Filtration | Separation based on molecular size. nih.gov | Fast, can be used for buffer exchange simultaneously. thermofisher.comgbiosciences.com | Can result in sample dilution. |

| Ion-Exchange Chromatography | Adsorption of protein to a charged resin while detergent is washed away. gbiosciences.com | High protein recovery, effective for certain detergents. gbiosciences.com | Protein must be stable under binding and elution conditions. |

| Detergent Removal Resins | Specific binding of detergent molecules to a specialized resin. psu.edusci-hub.se | Fast and efficient, high sample recovery. sci-hub.se | Resin may have limited capacity and specificity. |

Crystallization of Challenging Biological Macromolecules

Screening Protocols for this compound in Crystallization Buffers

The crystallization of proteins, especially challenging ones like membrane proteins, is a highly empirical process that requires screening a wide range of conditions to find those that promote the formation of well-ordered crystals. uah.edudrexel.edu A typical crystallization screen varies parameters such as pH, precipitant type and concentration, and the presence of various salts and additives. google.comhamptonresearch.com

For membrane proteins, which are insoluble in aqueous solutions, detergents are a critical component of the crystallization buffer. nih.gov The detergent forms a micelle around the hydrophobic regions of the protein, creating a soluble protein-detergent complex that can then be crystallized. nih.gov Lauryl sulfate, as a detergent, could be included in screening kits for this purpose.

In such a screening protocol, this compound would provide two key components:

Lauryl Sulfate: The detergent component, responsible for maintaining the solubility of the macromolecule. The choice of detergent is critical, and screening various types is often necessary to find one that stabilizes the protein without inhibiting crystal formation. nih.gov

Tris: The buffering agent, which maintains a constant pH. Protein solubility and crystal packing are highly sensitive to pH, making a stable buffer essential. nih.gov

A sparse matrix screening approach is often used for initial trials, where a set of diverse, pre-selected conditions are tested. google.com A hypothetical screening condition could involve a buffer of 100 mM Tris at a specific pH (e.g., 8.5), a certain percentage of a precipitant like polyethylene (B3416737) glycol (PEG), and a concentration of lauryl sulfate just above its CMC. The goal is to identify "lead" conditions that produce any crystalline material, which can then be systematically optimized to yield diffraction-quality crystals. hamptonresearch.com

Example of a Crystallization Screening Grid Setup:

| Well | Precipitant (PEG 4000) | Buffer (100 mM Tris pH 8.5) | Additive (Lauryl Sulfate) |

| A1 | 10% | Yes | 0.1% |

| A2 | 15% | Yes | 0.1% |

| A3 | 20% | Yes | 0.1% |

| B1 | 10% | Yes | 0.2% |

| B2 | 15% | Yes | 0.2% |

| B3 | 20% | Yes | 0.2% |

This systematic approach allows researchers to explore the effects of precipitant and detergent concentration simultaneously, increasing the likelihood of identifying a successful crystallization condition. hamptonresearch.com

Impact on Crystal Growth and Diffraction Quality of Protein Crystals

The successful determination of a protein's three-dimensional structure via X-ray crystallography is fundamentally dependent on the production of well-ordered, single crystals of sufficient size and quality. The process of protein crystallization is a meticulous one, influenced by a multitude of factors including pH, temperature, protein concentration, and the presence of various chemical agents. Among these, detergents and specific salt formulations can play a crucial role, particularly for challenging proteins such as membrane proteins.

While the precise impact of "this compound" as a specific, combined entity on protein crystal growth and diffraction quality is not extensively detailed in the available research, the individual components—a lauryl sulfate anion and a tris cation—are well-known in the field of protein biochemistry and crystallography. Lauryl sulfate, a common anionic surfactant, is often utilized for its ability to solubilize proteins, particularly membrane proteins, by forming micelles around their hydrophobic regions. Tris (tromethamine) is a widely used biological buffer, essential for maintaining a stable pH environment, which is critical for protein stability and crystallization.

The theoretical application of a compound like this compound in protein crystallization would leverage the properties of both of its components. The lauryl sulfate component could be instrumental in keeping hydrophobic or aggregation-prone proteins in a soluble and monodisperse state, a prerequisite for successful crystallization. By preventing non-specific aggregation, it can facilitate the ordered packing of protein molecules into a crystal lattice.

The tris component would simultaneously provide buffering capacity, ensuring that the pH of the crystallization solution remains within the optimal range for the target protein's stability and solubility. The interplay between the detergent properties of lauryl sulfate and the buffering capacity of tris could, in principle, create a favorable environment for the nucleation and growth of protein crystals.

However, the quality of the resulting crystals is paramount for obtaining high-resolution diffraction data. The presence of detergents in the crystallization aget can sometimes lead to increased mosaicity or other forms of crystal lattice disorder, which can negatively impact the diffraction quality. The concentration of this compound would need to be carefully optimized to balance the requirements of protein solubility and the formation of a well-ordered crystal lattice.

Computational and Theoretical Investigations of Lauryl Sulfate Tris Salt Systems

Molecular Dynamics Simulations of Lauryl Sulfate (B86663) Tris Salt Aggregates and Interactions

Molecular dynamics (MD) simulations are a cornerstone of computational surfactant science, enabling the visualization and analysis of molecular motions and interactions over time.

MD simulations have been extensively used to study the self-assembly of alkyl sulfate surfactants, most notably Sodium Dodecyl Sulfate (SDS), which shares the same lauryl sulfate anion. These simulations provide insights into the formation, structure, and dynamics of micelles.

Micelle Formation and Structure: Simulations show that lauryl sulfate anions spontaneously aggregate in aqueous solutions to form spherical or spheroidal micelles above a certain concentration, known as the critical micelle concentration (CMC). researchgate.net In these structures, the hydrophobic lauryl chains form a core, minimizing their contact with water, while the hydrophilic sulfate headgroups are exposed to the aqueous environment. researchgate.net The Tris cations would be expected to act as counterions, associating with the negatively charged sulfate headgroups at the micelle surface. The choice of force field in these simulations is critical, as it can significantly affect the predicted micelle structure; for instance, certain force fields may incorrectly predict the formation of bicelle structures instead of rodlike or cylindrical micelles at high aggregation numbers. nih.gov

Aggregation Number and Dynamics: The number of surfactant molecules in a micelle, or the aggregation number, is a key parameter that can be estimated from MD simulations. For a 12-carbon chain surfactant like lauryl sulfate, aggregation numbers can be influenced by factors such as counterion type and concentration. MD simulations can also capture the dynamic nature of micelles, including the exchange of surfactant monomers between the micelle and the bulk solution, as well as micellar fusion and fission events. core.ac.uk The binding of counterions, such as Tris, to the headgroups screens electrostatic repulsion, influencing micelle size and shape. nih.gov

Influence of the Tris Cation: While most simulations have focused on simple inorganic counterions like Na+, the presence of the larger, polyfunctional Tris cation would introduce specific interactions. The hydroxyl groups of Tris can form hydrogen bonds with water molecules and potentially with the sulfate headgroups, influencing the hydration layer of the micelle and the packing of the headgroups. Simulating Tris-containing buffers is possible, though challenges exist in accurately modeling their dynamic protonation states without specialized constant-pH MD methods. bioexcel.eu

A summary of typical parameters investigated in MD simulations of alkyl sulfate micelles is presented below.

| Parameter | Description | Typical Findings from Simulations of Alkyl Sulfates |

| Aggregation Number (Nagg) | The average number of surfactant monomers per micelle. | Varies with surfactant concentration and counterion type; simulations can predict stable aggregation numbers. |

| Radius of Gyration (Rg) | A measure of the micelle's size and compactness. | Increases with aggregation number; can be used to assess micelle shape (spherical vs. ellipsoidal). |

| Solvent Accessible Surface Area (SASA) | The surface area of the micelle that is accessible to the solvent. | Used to analyze the exposure of hydrophobic and hydrophilic parts of the surfactant to water. |

| Radial Distribution Functions (RDFs) | Describes the probability of finding a particle at a certain distance from a reference particle. | Reveals details about counterion binding to headgroups and the structure of water around the micelle. nih.gov |

| Monomer Exchange Rate | The rate at which individual surfactant molecules leave and enter the micelle. | A dynamic equilibrium process that can be characterized through long-timescale simulations. |

MD simulations are also invaluable for studying how surfactants interact with biological systems like proteins and cell membranes.

Surfactant-Membrane Interactions: The interaction of surfactants with lipid bilayers is crucial for understanding their effects on cell membranes. MD simulations of systems containing sodium lauryl ether sulfate (SLES), a closely related surfactant, show that surfactant monomers can partition from a micelle into a lipid bilayer. researchgate.netnih.govacs.org This process is driven by favorable interactions between the surfactant headgroup and the lipid headgroups, as well as hydrophobic interactions between the tails. nih.govacs.org The insertion of surfactant molecules can increase membrane fluidity and, at higher concentrations, lead to membrane disruption and solubilization. nih.gov Umbrella sampling techniques within MD simulations can be used to calculate the potential of mean force (PMF), which quantifies the free energy changes associated with moving a surfactant molecule from the bulk solution into the membrane. researchgate.netnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of molecules. ijpsat.org These methods can be applied to the lauryl sulfate anion and the Tris cation to understand their intrinsic properties.

Charge Distribution and Molecular Orbitals: Calculations can determine the partial atomic charges on the atoms of the lauryl sulfate anion. This reveals that the negative charge is delocalized across the sulfate headgroup, primarily on the oxygen atoms. This charge distribution is fundamental to its electrostatic interactions with counterions, water, and other molecules. nih.gov Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's reactivity and its ability to act as an electron donor or acceptor.

Interaction Energies: Quantum chemical methods can be used to calculate the binding energy between the lauryl sulfate anion and the Tris cation. This would involve optimizing the geometry of the ion pair and determining the strength of the electrostatic and hydrogen-bonding interactions between them. Such calculations can also be performed for the interaction of the individual ions with water molecules to understand their hydration properties. Studies on hydrated sulfate clusters show that the sulfate ion can form strong hydrogen bonds with surrounding water molecules. ijpsat.org

Statistical Mechanics Approaches to Understand Self-Assembly Phenomena

Statistical mechanics provides the theoretical framework to connect molecular properties to the macroscopic behavior of systems, such as surfactant self-assembly.

Predictive Molecular Thermodynamics: Molecular thermodynamic models are used to predict the properties of surfactant solutions, including the CMC and micelle aggregation numbers. acs.orgnih.gov These models typically express the free energy of micellization as a sum of several contributions, including the transfer of the hydrophobic tail from water to the micelle core, the interfacial tension between the core and water, and the electrostatic interactions between headgroups and counterions. mdpi.com

Modeling Key Interactions:

Hydrophobic Effect: This is the primary driving force for micellization, arising from the unfavorable entropy change when the nonpolar lauryl chain is in contact with water.

Headgroup Repulsion: The electrostatic repulsion between the negatively charged sulfate headgroups opposes aggregation.

Counterion Binding: The binding of Tris cations to the micelle surface neutralizes headgroup charge, reducing repulsion and lowering the CMC.

Packing Constraints: The geometry of the surfactant molecule, as described by the critical packing parameter, influences the shape of the aggregates (e.g., spherical or cylindrical micelles). academie-sciences.fr

By quantifying these contributions, statistical mechanical models can predict how changes in the surfactant structure (e.g., chain length) or solution conditions (e.g., counterion type) will affect self-assembly. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Predictive Modeling for Surfactant Properties

QSAR and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of molecules with their biological activity or physical properties.

Descriptor-Based Modeling: These models use molecular descriptors—numerical values that represent different aspects of a molecule's structure—to predict surfactant properties. For anionic surfactants, descriptors can include: nih.gov

Constitutional: Molecular weight, number of atoms.

Topological: Indices that describe molecular branching and connectivity.

Quantum Chemical: Dipole moment, HOMO/LUMO energies, partial atomic charges. nih.gov

Predicting Surfactant Behavior: QSAR/QSPR models have been successfully developed for anionic surfactants to predict properties like CMC, surface tension, and aquatic toxicity. researchgate.netresearchgate.net For instance, the CMC of alkyl sulfates can be predicted using models that incorporate descriptors related to the hydrophobic chain and the electronic properties of the headgroup. nih.gov Such models could be extended to predict the properties of Lauryl Sulfate Tris Salt by including descriptors for the Tris cation.

Machine Learning in Surfactant Science: More recently, machine learning (ML) methods are being employed to predict surfactant behavior, such as their phase diagrams. nih.govacs.orgnih.gov These models can be trained on existing experimental data to make predictions for new surfactant formulations, potentially accelerating the design of new products with desired properties. digitellinc.com

A table summarizing the types of descriptors used in QSAR/QSPR models for surfactants is provided below.

| Descriptor Type | Examples | Properties Predicted |

| Constitutional | Molecular Weight, Number of Carbon Atoms | CMC, Hydrophobicity |

| Topological | Kier & Hall molecular connectivity index (KH0) | CMC, Aquatic Toxicity nih.gov |

| Geometrical | Molecular Surface Area, Molecular Volume | Packing Parameter, Micelle Shape |

| Quantum Chemical | Dipole Moment (D), HOMO/LUMO Energies (EHOMO, ELUMO), Partial Charges | CMC, Reactivity, Intermolecular Interactions nih.gov |

| Solvation | LogP (Octanol-Water Partition Coefficient) | Aquatic Toxicity, Bioaccumulation researchgate.net |

Emerging Research Areas and Future Directions

Novel Applications in Nanoscience and Bionanotechnology

The anionic surfactant component, lauryl sulfate (B86663), is widely recognized for its role in the synthesis and stabilization of nanoparticles. As a surfactant, it can control particle size and prevent aggregation during the formation of metallic and polymeric nanoparticles. Research on sodium lauryl sulfate (SLS) has demonstrated its effectiveness in creating stable nanoparticle dispersions, which are crucial for various applications, including drug delivery and diagnostics.

It is anticipated that Lauryl sulfate tris salt could offer similar, if not enhanced, capabilities. The presence of the Tris cation could introduce additional functionalities. For instance, the hydroxyl groups of the Tris molecule could provide sites for further surface modification of nanoparticles, allowing for the attachment of targeting ligands or other functional molecules. This could be particularly advantageous in the development of sophisticated drug delivery systems that can target specific cells or tissues.

In bionanotechnology, the biocompatibility of the Tris buffer is a significant asset. The combination of the surfactant properties of lauryl sulfate with the buffering capacity and biocompatibility of Tris could make this compound a valuable excipient in the formulation of nanoparticle-based therapeutics and diagnostic agents.

Table 1: Potential Roles of this compound in Nanoscience and Bionanotechnology

| Application Area | Potential Function of this compound |

| Nanoparticle Synthesis | Size-controlling agent, stabilizer |

| Drug Delivery | Encapsulating agent, solubilizer for poorly soluble drugs, surface modifier |

| Bionanotechnology | Biocompatible coating for nanoparticles, component in diagnostic assays |

Integration into Microfluidic Systems for High-Throughput Biochemical Assays

Microfluidic systems, or "lab-on-a-chip" technologies, have revolutionized high-throughput biochemical assays by enabling the analysis of minute sample volumes in a highly parallelized manner. Surfactants are often essential components in these systems to prevent the adsorption of biomolecules to the channel walls and to control droplet formation in digital microfluidics.